Methyl 4-(5-ethoxy-5-oxopentyl)benzoate
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Overview
Description
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is an organic compound with the molecular formula C15H20O4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and a ketone group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate typically involves the esterification of 4-(5-ethoxy-5-oxopentyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Hydrolysis:
Reagents: Water, acid or base catalyst
Conditions: Reflux
Products: 4-(5-ethoxy-5-oxopentyl)benzoic acid, methanol
-
Reduction:
Reagents: Sodium borohydride
Conditions: Room temperature
Products: Methyl 4-(5-ethoxy-5-hydroxypentyl)benzoate
-
Substitution:
Reagents: Nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the nucleophile
Products: Substituted benzoate derivatives
Scientific Research Applications
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(5-hydroxy-5-oxopentyl)benzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 4-(5-ethoxy-5-oxopentyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(5-ethoxy-5-oxopentyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 4-(5-ethoxy-5-oxopentyl)benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
GCQGHGZZWSPCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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